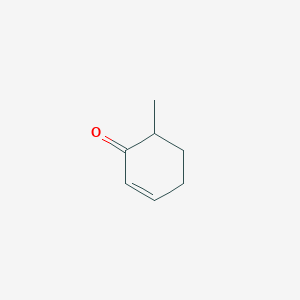

6-Methylcyclohex-2-en-1-one

Description

Properties

IUPAC Name |

6-methylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6-4-2-3-5-7(6)8/h3,5-6H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNOHBBOFIFCCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6610-21-5 | |

| Record name | 6-methylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Methylcyclohex 2 En 1 One and Its Derivatives

Asymmetric Synthesis Strategies for Enantiomerically Pure 6-Methylcyclohex-2-en-1-one

The synthesis of enantiomerically pure this compound is a significant focus in organic chemistry due to its role as a versatile chiral building block for the synthesis of various natural products.

| Chiral Auxiliary | Starting Material | Key Steps | Overall Yield | Enantiomeric Excess (ee) |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Cyclohex-2-en-1-one | 1. Auxiliary attachment 2. Alkylation 3. Cyclization 4. Auxiliary removal | 46% | Not specified |

| (R)-4-Benzyloxazolidin-2-one | β-keto ester | 1. Auxiliary attachment 2. Alkylation with isopropyl iodide 3. BF3·OEt2-promoted cyclization 4. Auxiliary removal | 50% | >90% |

Enantioselective Catalytic Methods in this compound Synthesis

Enantioselective catalysis offers a powerful and efficient alternative to chiral auxiliaries for the synthesis of chiral molecules. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. The Morita-Baylis-Hillman (MBH) reaction, which couples activated alkenes with aldehydes, is a notable example. nih.gov Engineered enzymes, such as BH32.14, have demonstrated high activity and enantioselectivity in MBH reactions involving cyclohexenone and various aldehydes. nih.gov Organocatalysis also plays a crucial role. For instance, bifunctional thiourea (B124793) organocatalysts and diamine-sulfonamide organocatalysts have been successfully used in the vinylogous aldol (B89426) reaction of 3-methylcyclohex-2-en-1-one with trifluoromethyl ketones, yielding chiral γ-hydroxy carbonyl compounds. acs.org

Chemoenzymatic and Biotransformation Routes for Selective Production

Chemoenzymatic and biotransformation approaches leverage the high selectivity of enzymes to produce enantiomerically pure compounds. A notable example is the biotransformation of ortho-cresol using Pseudomonas putida UV4, which yields (4S,5R,6S)-4,5-dihydroxy-6-methylcyclohex-2-en-1-one. qub.ac.uk This metabolite can be further processed to obtain desired derivatives. qub.ac.uk Another chemoenzymatic strategy involves the kinetic resolution of racemic mixtures. For example, lipase-mediated kinetic resolution can be used to separate enantiomers of γ-diosphenol. Furthermore, multienzymatic systems have been developed for the stereoselective reduction of α-halo β-alkyl tetrasubstituted cyclic enones. acs.org These systems, employing an ene-reductase and an alcohol dehydrogenase, can produce halohydrins with three contiguous stereogenic centers in high yield and stereoselectivity. acs.org

| Method | Substrate | Biocatalyst/Enzyme | Product | Key Features |

| Biotransformation | ortho-cresol | Pseudomonas putida UV4 | (4S,5R,6S)-4,5-dihydroxy-6-methylcyclohex-2-en-1-one qub.ac.uk | Direct enzymatic hydroxylation of an aromatic precursor. qub.ac.uk |

| Kinetic Resolution | Racemic γ-diosphenol | Lipase | Enantiomerically pure γ-diosphenol | Enzymatic separation of a racemic mixture. |

| Multienzymatic Reduction | α-halo β-alkyl tetrasubstituted cyclic enones | Ene-reductase and Alcohol Dehydrogenase | Halohydrins with three contiguous stereogenic centers acs.org | High stereoselectivity through the use of two enantiodivergent enzymes. acs.org |

Convergent Total Synthesis Strategies Utilizing this compound as a Key Synthon

This compound and its derivatives are valuable synthons in the total synthesis of complex natural products. A convergent synthesis strategy involves the independent synthesis of key fragments of a target molecule, which are then combined at a late stage. This approach is often more efficient than a linear synthesis. For example, the total synthesis of (+)-fastigiatine, a Lycopodium alkaloid, was achieved in six steps starting from (R)-5-methylcyclohex-2-en-1-one. researchgate.net This synthesis featured an intermolecular Diels-Alder reaction to construct the main carbon framework and a biomimetic transannular Mannich reaction to create two quaternary centers. researchgate.net Similarly, the total synthesis of the complex diterpenoid Taxol has been approached through convergent strategies where different fragments of the molecule are synthesized separately and then coupled. researchgate.net

Development of Novel Chemical Reaction Pathways for Accessing this compound Derivatives

The development of new reaction methodologies is crucial for expanding the chemical space accessible from simple starting materials and for improving the efficiency of synthetic routes.

Ring-Closing Metathesis (RCM) Approaches in Cyclohexenone Construction

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic compounds, including cyclohexenones. nih.gov This reaction, typically catalyzed by ruthenium carbene complexes, involves the intramolecular reaction of a diene or an enyne to form a cyclic olefin. nih.gov The synthesis of optically active 5-alkoxy-6-methylcyclohex-2-en-1-one derivatives has been achieved using RCM. nih.govepfl.chthieme-connect.comthieme-connect.com In one example, a diene precursor was synthesized and then subjected to RCM to form the cyclohexenone ring. nih.govacs.org This methodology provides a flexible route to substituted cyclohexenones that can be further elaborated into more complex structures.

| Catalyst | Substrate | Product | Key Features |

| Grubbs' Catalyst (1st or 2nd generation) | Acyclic diene or enyne | Cyclic olefin | Forms a new carbon-carbon double bond within a ring structure. nih.gov |

| Ruthenium Carbene Complex | (-)-(6Z,1'S,4S,5S)-5-methyl-4-(1'-phenylethoxy)octa-1,6-dien-6-yl benzoate | (-)-(5S,6S)-6-methyl-5-((1S)-1-phenylethoxy)cyclohex-2-en-1-one nih.govacs.org | Enantioselective synthesis of a substituted cyclohexenone. nih.govacs.org |

Rearrangement Reactions for Scaffold Generation

Rearrangement reactions offer powerful tools for the construction of complex molecular scaffolds from simpler starting materials. In the context of cyclohexenone synthesis, electrocyclic reactions like the Nazarov cyclization and sigmatropic rearrangements have proven to be valuable.

The Nazarov cyclization is a 4π-electrocyclic reaction of divinyl ketones that furnishes cyclopentenones. wikipedia.org While not directly producing cyclohexenones, the underlying principles of electrocyclization are relevant. The reaction is typically promoted by a Lewis acid or protic acid, which activates the divinyl ketone, leading to the formation of a pentadienyl cation. This intermediate then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation, which, after elimination and tautomerization, yields the cyclopentenone product. wikipedia.org The development of asymmetric variants has expanded the utility of this reaction in the synthesis of chiral molecules. wikipedia.org

A related transformation, the Piancatelli rearrangement , involves the acid-catalyzed conversion of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. nih.govwikipedia.org This rearrangement has been extensively studied and applied in the synthesis of natural products, including prostaglandins. nih.govwikipedia.org The reaction proceeds through a 4π-electrocyclization mechanism similar to the Nazarov cyclization. wikipedia.org The versatility of the Piancatelli rearrangement has been demonstrated in the synthesis of various substituted cyclopentenones, including those with quaternary carbon centers. nih.gov

While these named reactions primarily yield five-membered rings, the principles of electrocyclic ring closure and rearrangement can be conceptually extended to the formation of six-membered rings under specific substrate and catalyst control.

Oxidative Transformations in Enone Formation

Oxidative methods provide a direct and efficient route to α,β-unsaturated ketones from their saturated or partially saturated precursors. These transformations are crucial for the late-stage introduction of the enone functionality in a synthetic sequence.

A prominent method for the synthesis of enones is the Saegusa-Ito oxidation . wikipedia.orgyoutube.com This reaction involves the oxidation of a silyl (B83357) enol ether with palladium(II) acetate (B1210297) to form the corresponding α,β-unsaturated carbonyl compound. wikipedia.orgnrochemistry.comacs.org The use of a co-oxidant, such as benzoquinone or oxygen, allows for the use of catalytic amounts of the expensive palladium salt. wikipedia.orgacs.org The reaction proceeds through the formation of an oxoallyl-palladium complex followed by β-hydride elimination. wikipedia.org The Saegusa-Ito oxidation is known for its mild reaction conditions and tolerance of various functional groups, making it a valuable tool in total synthesis. wikipedia.org

Allylic oxidation of cyclohexene (B86901) derivatives is another direct approach to cyclohexenones. This transformation can be achieved using various oxidizing agents, often in the presence of a metal catalyst. For instance, the oxidation of cyclohexene can be catalyzed by copper(II) complexes in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). chemrxiv.orgnih.gov Nitrogen-doped carbon nanotubes have also been reported as effective metal-free catalysts for the selective allylic oxidation of cyclohexene using molecular oxygen. acs.org

Enzymatic oxidations offer a green and highly selective alternative for the synthesis of enones. For example, whole cells of Pseudomonas putida have been used to catalyze the formation of 4-hydroxycyclohex-2-en-1-ones from phenol (B47542) bioproducts. qub.ac.uk Alcohol dehydrogenases can also be employed for the oxidation of allylic alcohols to the corresponding enones. nih.gov

Below is a table summarizing various oxidative methods for the formation of cyclohexenones.

| Oxidative Method | Substrate | Reagents/Catalyst | Product | Key Features |

| Saegusa-Ito Oxidation | Silyl enol ether of 2-methylcyclohexanone | Pd(OAc)₂, benzoquinone | This compound | Mild conditions, regioselective. wikipedia.orgnrochemistry.com |

| Allylic Oxidation | Cyclohexene | Cu(II) complex, TBHP | Cyclohex-2-en-1-one | Direct C-H activation. chemrxiv.orgnih.gov |

| Allylic Oxidation | Cyclohexene | Nitrogen-doped carbon nanotubes, O₂ | Cyclohex-2-en-1-one | Metal-free catalysis. acs.org |

| Enzymatic Oxidation | 2-Methylcyclohex-2-en-1-ol | Alcohol dehydrogenase | 2-Methylcyclohex-2-en-1-one | High selectivity. nih.gov |

Organometallic Reagent Mediated Syntheses

Organometallic reagents play a pivotal role in the construction of carbon-carbon bonds and are widely used in the synthesis of substituted cyclohexenones. These reagents can act as nucleophiles in addition reactions or as components in cross-coupling reactions.

Organocuprates , also known as Gilman reagents, are particularly effective for the 1,4-conjugate addition to α,β-unsaturated ketones. organicchemistrytutor.comwikipedia.org This reaction allows for the introduction of an alkyl or aryl group at the β-position of the enone. For example, the reaction of a methylcuprate with cyclohexenone would yield 3-methylcyclohexanone (B152366) after workup. organicchemistrytutor.com The resulting enolate intermediate can be trapped with an electrophile, allowing for further functionalization. organicchemistrytutor.com The use of chiral ligands can render these additions enantioselective, providing access to chiral quaternary centers. wiley-vch.de

Grignard reagents (RMgX) are another class of important organometallic compounds. While they typically favor 1,2-addition to enones, the presence of a copper catalyst can promote 1,4-addition. wikipedia.org Grignard reagents are also crucial in the preparation of the starting materials for other synthetic transformations. For instance, they can be reacted with 3-ethoxycyclohex-2-en-1-one to synthesize various 3-substituted cyclohexenones. wiley-vch.de The synthesis of δ-Damascone, a structurally related compound, has been achieved using the Grignard reagent of allyl magnesium halide. google.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, can also be employed to introduce substituents onto the cyclohexenone ring, although this is more common for aryl or vinyl substituents rather than a simple methyl group.

The following table provides examples of organometallic reagents used in the synthesis of cyclohexenone derivatives.

| Organometallic Reagent | Reaction Type | Substrate | Product | Key Features |

| Lithium dimethylcuprate | 1,4-Conjugate Addition | Cyclohex-2-en-1-one | 3-Methylcyclohexanone | Forms a C-C bond at the β-position. organicchemistrytutor.com |

| Methylmagnesium bromide | 1,2-Addition (in absence of Cu) | Cyclohex-2-en-1-one | 1-Methylcyclohex-2-en-1-ol | Adds to the carbonyl carbon. organicchemistrytutor.com |

| Allyl magnesium halide | Grignard Reaction | Cyclocitral | Intermediate for δ-Damascone | C-C bond formation at the carbonyl. google.com |

| Organocuprates | 1,4-Conjugate Addition | 2-Cyclohexenones | 3-Substituted cyclohexanones | Can create chiral centers. acs.org |

Mechanistic Investigations of 6 Methylcyclohex 2 En 1 One Reactivity

Pericyclic Reactions and Cycloadditions Involving 6-Methylcyclohex-2-en-1-one Scaffolds

Pericyclic reactions, characterized by a cyclic transition state, are a cornerstone of synthetic strategy. For this compound, the Diels-Alder reaction is a prominent example, offering a pathway to construct bicyclic systems with a high degree of stereocontrol.

Diels-Alder Reactions: Analysis of Regioselectivity and Stereochemical Outcomes

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org The regioselectivity and stereochemistry of this reaction involving cyclohexenone derivatives are influenced by a variety of factors, including the nature of the reactants and the presence of catalysts. wikipedia.orgnih.gov

The ionic Diels-Alder (IDA) reaction represents a variant of the traditional process, often initiated by a Lewis or Brønsted acid. psu.edu This approach has been explored for the enantioselective synthesis of cis-decalin structures, which are prevalent in numerous natural products. psu.edu In this context, chiral acetal (B89532) derivatives of cyclohexenones, such as those derived from (2R,3R)-butane-2,3-diol, have been utilized. psu.edu

For instance, the reaction between the chiral acetal of this compound (a derivative of 2-methylcyclohex-2-en-one) and 2,3-dimethyl-1,3-butadiene (B165502) has been shown to proceed with high diastereoselectivity. psu.edu Specifically, this reaction yielded an 82% diastereomeric excess. psu.edu The mechanism is believed to involve the formation of an oxocarbenium ion, with the diene approaching from the less sterically hindered face of the dienophile. psu.edu

Detailed findings from these investigations are presented in the table below:

| Dienophile Precursor | Diene | Lewis/Brønsted Acid | Diastereoselectivity | Yield |

| Chiral Acetal of 2-Methylcyclohex-2-en-one | 2,3-Dimethyl-1,3-butadiene | Me3SiOTf | 82% de | Not Specified |

| Chiral Acetal of Cyclohex-2-en-one | 2,3-Dimethyl-1,3-butadiene | Me3SiOTf | 73% de | Not Specified |

| Chiral Acetal of 2-Methylcyclohex-2-en-one | Z-3-t-butyldimethylsilyloxypenta-1,3-diene | Not Specified | Enantiomerically Pure | 74% |

It is important to note that terminal substituents on the diene partner can render the system unreactive in some cases. psu.edu However, the successful synthesis of a synthetically useful cis-decalin from 2-methylcyclohex-2-en-one and a substituted diene highlights the potential of this methodology. psu.edu

The Diels-Alder reaction can be challenging when employing sterically hindered dienes and dienophiles. ucla.edu To overcome this, mixed Lewis acid systems, such as AlBr3/AlMe3, have been developed to promote the cycloaddition. ucla.eduresearchgate.net This approach has proven effective for the synthesis of highly substituted cyclohexenes. ucla.edu

In a relevant example, the reaction of 3-methylcyclohex-2-en-1-one with a hindered diene was successfully carried out in the presence of a 5:1 AlBr3/AlMe3 catalyst system, affording the desired cycloadduct in 82% yield. ucla.edu While this specific example does not use this compound, it demonstrates the principle of using mixed Lewis acids to facilitate reactions with structurally similar, hindered cyclohexenones. The reaction of the more hindered 2-methylcyclohexenone with a hindered diene in the presence of a 5:1 AlBr3:AlMe3 mixture resulted in a 71% yield of a mixture of two cycloadducts. researchgate.net

The Diels-Alder reaction is renowned for its stereospecificity, where the stereochemistry of the reactants is faithfully translated to the product. wikipedia.orgorganicchemistrydata.org A key aspect of stereoselectivity in these reactions is the "endo rule," which predicts that the substituent on the dienophile will preferentially occupy the endo position in the transition state. wikipedia.orgorganicchemistrydata.org This preference is often attributed to secondary orbital interactions between the developing π-system of the diene and the activating group of the dienophile. nih.gov

Lewis acid catalysis can significantly enhance both the rate and the endo selectivity of Diels-Alder reactions involving α,β-unsaturated carbonyl compounds. cdnsciencepub.com The coordination of the Lewis acid to the carbonyl oxygen of the cyclohexenone lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction and amplifying the secondary orbital interactions that favor the endo product. nih.gov For instance, the use of niobium pentachloride as a catalyst in the reaction between 2-cyclohexenone and cyclopentadiene (B3395910) resulted in the exclusive formation of the endo adduct at low temperatures. nih.gov

The cis/trans-fusion of the resulting rings can also be controlled by tuning the reaction conditions, such as temperature and reaction time, particularly in microwave-assisted cycloadditions. mdpi.com

Photochemical [2+2] Cycloaddition Reactions of Cyclohexenones

Photochemical [2+2] cycloadditions are a valuable synthetic method for the construction of cyclobutane (B1203170) rings. organicreactions.orgresearchgate.net This reaction proceeds through the photoexcitation of an enone to an excited state, which then reacts with a ground-state alkene. wikipedia.org

Intermolecular Photoadditions to Enones

The intermolecular photochemical [2+2] cycloaddition of enones, including cyclohexenones, with alkenes is a stepwise process that involves the formation of a diradical intermediate. wikipedia.org The reaction is initiated by the photoexcitation of the enone to a singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. wikipedia.orgscripps.edu This triplet enone forms an exciplex with the alkene, leading to a triplet diradical. wikipedia.org Subsequent spin inversion to a singlet diradical allows for cyclization to the cyclobutane product. wikipedia.org

The regioselectivity of these reactions is a key consideration. acs.org For cyclohexenones, the reaction can lead to significant amounts of trans-fused products, in contrast to cyclopentenones which typically yield cis-fused products. scripps.edu However, the formation of trans-fused products can be precluded by strain in the enone or the resulting cyclobutane. scripps.edu

The efficiency of these reactions can be influenced by various factors. To minimize side reactions, it is often necessary to remove dissolved oxygen and select appropriate solvents. wikipedia.org The use of an excess of the alkene can also help to prevent competitive dimerization of the enone. wikipedia.org

Intramolecular Photoadditions and Their Synthetic Utility

The intramolecular [2+2] photocycloaddition of 6-allyl-2-cyclohexenones serves as a valuable method for the synthesis of complex polycyclic frameworks. Irradiation of 6-allyl-4,4,6-trimethyl-2-cyclohexenones results in the formation of isomeric tricyclononanones. The ratio of the resulting products is dependent on the substituent on the allylic side chain and the solvent used during the reaction. researchgate.net The photochemical [2+2] cycloaddition is a powerful tool in organic synthesis as it facilitates the formation of two new carbon-carbon bonds and can introduce up to four new stereogenic centers in a single step. researchgate.net This reaction has been recognized for its utility in rapidly constructing intricate molecular structures. researchgate.net

The intramolecular photocycloaddition of alk-3-enyl tetronates has been studied to understand the diastereoselectivity and regioselectivity of the reaction. It was found that when the substituent in the α-position is an alkoxycarbonyl group and the olefin undergoing the intramolecular addition is sterically hindered, the "crossed" photoproducts are predominantly formed. In other cases, the "straight" photoproducts are the major products. researchgate.net

Role of Exciplexes and Triplet Excited States in Photoreactivity

The photoreactivity of enones like this compound is intricately linked to the behavior of their excited states, particularly triplet states and their interactions with other molecules to form exciplexes. Laser flash photolysis studies have shown that the triplet states of cyclohexenones are short-lived and are readily quenched by amines. researchgate.net For instance, the triplet state of 2-cyclohexen-1-one (B156087) in acetonitrile (B52724) is quenched by triethylamine (B128534) with a high rate constant. researchgate.net This quenching can lead to the formation of amine radical cations, indicating an electron transfer process. researchgate.net

The involvement of exciplexes, or excited-state complexes, in the photoreactions of enones has been a subject of significant investigation. An exciplex is formed when an excited molecule (in this case, the enone) interacts with a ground-state molecule. rsc.orgrsc.org These excited complexes can differ in structure and reactivity from the initially excited species. rsc.orgrsc.org In the context of [2+2] photocycloadditions, there has been debate about whether the reaction proceeds through an exciplex intermediate or via the direct formation of triplet 1,4-biradicals. acs.orgacs.org Evidence suggests that for the interaction of triplet 3-methylcyclohex-2-en-1-one with certain alkenes, the reaction proceeds through the direct formation of triplet 1,4-biradicals without the intermediacy of a detectable exciplex. acs.org

The triplet excited states of dissolved organic matter in aquatic environments play a crucial role in photochemical processes. rsc.org These triplet states can undergo energy transfer or oxidation reactions with various substrates. rsc.org The efficiency of these processes, such as the formation of singlet oxygen, depends on the triplet energy of the sensitizer. rsc.orgresearchgate.net

Nucleophilic Additions to the α,β-Unsaturated Ketone Moiety of this compound

Conjugate Additions (Michael Additions) and Their Scope

Conjugate addition, or Michael addition, to α,β-unsaturated ketones like this compound is a fundamental carbon-carbon bond-forming reaction. This reaction involves the addition of a nucleophile to the β-position of the enone. A variety of nucleophiles can be employed in this reaction, including organometallic reagents and enolates. For example, the conjugate addition of an acetylide to an enone, followed by oxidation, is a viable pathway.

Tandem reaction sequences involving conjugate addition have been developed to synthesize complex molecules. For instance, a Horner-Emmons olefination followed by a conjugate addition has been utilized to create 1,5-disubstituted-6-azabicyclo[3.2.1]octanes. acs.org The scope of conjugate additions has been expanded through the use of various catalysts and reagents, enabling the formation of challenging structures, such as those containing vicinal tertiary and quaternary stereocenters. acs.org Boron-stabilized allylic nucleophiles, for example, have been successfully added to a wide range of enones in a site-selective and diastereoselective manner. acs.org

Stereocontrol in Organometallic Reagent Additions

Achieving stereocontrol in the addition of organometallic reagents to this compound and related enones is a critical aspect of asymmetric synthesis. The regioselectivity of the addition (1,2- vs. 1,4-addition) is highly dependent on the nature of the organometallic reagent used. researchgate.net For instance, Grignard reagents typically favor 1,2-addition to the carbonyl group, while organocuprates preferentially undergo 1,4-conjugate addition. researchgate.net

The development of chiral catalysts has been instrumental in controlling the stereochemical outcome of these additions. Copper-catalyzed enantioselective conjugate addition (ECA) has emerged as a powerful tool for creating stereogenic centers. mmu.ac.uk Phosphoramidite ligands, in particular, have proven to be highly effective in copper-catalyzed additions of organoaluminum and organozinc reagents to cyclic enones, yielding products with excellent enantioselectivities. mmu.ac.ukrug.nl The choice of ligand and reaction conditions can significantly influence the diastereoselectivity of the addition, allowing for the synthesis of specific stereoisomers. mmu.ac.uk The use of chelating groups within the substrate can also enforce high stereoselectivity in additions of organozinc reagents. acs.org

Electrophilic Reactions and Functionalization of the Enone Double Bond

Epoxidation Reactions and Stereoselectivity

The double bond of the enone moiety in this compound is susceptible to electrophilic attack, with epoxidation being a key transformation. The stereoselectivity of this reaction is a crucial consideration. The alkaline hydroperoxidation of a cis/trans mixture of a substituted 6-allyl-cyclohex-2-enone has been shown to proceed with high stereoselectivity, yielding epoxides derived only from the cis isomer. The relative stereochemistry of the products can be determined through techniques such as X-ray crystal structure analysis. rsc.org

The stereochemical outcome of epoxidation reactions can be influenced by the existing stereocenters in the molecule and the reagents used. For example, in the synthesis of natural products like neosporol, a Prilezhaev reaction using trifluoroperacetic acid is employed to convert an allyl alcohol to an epoxide, which then undergoes further transformation to form a dioxolane ring system. wikipedia.org

Halogenation and Halolactonization Studies

The halogenation and subsequent halolactonization of derivatives of this compound serve as a significant pathway to produce various halogenated lactones. These reactions typically proceed via the formation of a haliranium or halirenium ion intermediate upon the addition of a halogen source to the carbon-carbon double bond. The regioselectivity and stereoselectivity of these reactions are influenced by the structure of the substrate, the nature of the halogenating agent, and the reaction conditions.

For instance, the reaction of unsaturated carboxylic acids derived from this compound with a halogen source can lead to the formation of bicyclic halolactones. mdpi.comresearchgate.net The process involves the intramolecular attack of the carboxyl group on the intermediate haliranium ion. biointerfaceresearch.com The regioselectivity of the cyclization, determining whether a γ-lactone or a δ-lactone is formed, is often dependent on the substitution pattern of the starting material. biointerfaceresearch.com

Studies have shown that the use of different halogenating agents, such as N-bromosuccinimide (NBS), can effectively initiate these transformations. biointerfaceresearch.com The presence of activating groups or specific solvents like hexafluoroisopropanol (HFIP) can influence the reaction rate and selectivity. biointerfaceresearch.com Furthermore, the stereochemistry of the starting material can direct the stereochemical outcome of the halolactonization, leading to the formation of specific diastereomers.

Fungal biotransformations have also been employed to modify these halolactones. mdpi.com Certain fungal strains can catalyze the hydrolytic dehalogenation of these compounds, yielding hydroxylactones. mdpi.comresearchgate.net This enzymatic process offers an alternative route to functionalized lactones that may be challenging to achieve through purely chemical methods. mdpi.commdpi.com

A summary of representative halolactonization reactions is presented below:

| Starting Material | Reagent | Product | Reference |

| (6-methylcyclohex-2-en-1-yl)acetic acid | N-Chlorosuccinimide (NCS) | δ-chloro-γ-lactone | mdpi.com |

| (6-methylcyclohex-2-en-1-yl)acetic acid | N-Bromosuccinimide (NBS) | δ-bromo-γ-lactone | mdpi.com |

| (6-methylcyclohex-2-en-1-yl)acetic acid | Iodine (I2) | δ-iodo-γ-lactone | mdpi.com |

Transition Metal-Catalyzed Transformations of this compound

Palladium(II) complexes have emerged as effective catalysts for conjugate addition reactions to α,β-unsaturated ketones like this compound. These reactions allow for the formation of carbon-carbon bonds at the β-position of the enone system. One notable example involves the use of palladium-phosphinous acid catalysts for the conjugate addition of arylsiloxanes to various α,β-unsaturated substrates in water. nih.gov This methodology offers an efficient and environmentally friendly approach, often proceeding with high yields and eliminating the need for stoichiometric additives or an inert atmosphere. nih.gov Microwave-assisted procedures can further accelerate these transformations. nih.gov

The general scheme for this palladium-catalyzed conjugate addition is as follows:

Scheme 1: Palladium(II)-catalyzed conjugate addition of an arylsiloxane to an α,β-unsaturated ketone.

The reaction proceeds through a catalytic cycle that typically involves the transmetalation of the aryl group from silicon to the palladium(II) center, followed by migratory insertion of the enone into the palladium-aryl bond. Subsequent protonolysis or other termination steps regenerate the active palladium catalyst and yield the β-substituted ketone.

Iron catalysis offers a cost-effective and environmentally benign platform for a variety of organic transformations. In the context of compounds related to this compound, iron salts can mediate deconstructive fragmentation reactions of C(sp³)–C(sp²) bonds. nih.gov For example, the ozonolysis of cycloalkenes in the presence of an iron(II) salt and a hydrogen atom donor can lead to the cleavage of a carbon-carbon bond and the formation of a new C(sp³)–H bond. nih.gov This hydrodealkenylative fragmentation provides a novel retrosynthetic disconnection for accessing functionalized molecules. nih.gov

Additionally, iron(III) chloride has been utilized in the photochemical anti-Markovnikov hydroazidation of unactivated olefins. acs.org This reaction proceeds under mild conditions, tolerates a wide range of functional groups, and utilizes a stable and inexpensive azide (B81097) source. acs.org While not directly a rearrangement of the this compound core, this methodology showcases the potential of iron catalysis for the functionalization of related olefinic systems.

Transition metal-catalyzed carbene insertion into C-H bonds represents a powerful strategy for the direct functionalization of organic molecules. snnu.edu.cnwikipedia.org While specific examples involving the direct carbene insertion into the this compound framework are not extensively detailed in the provided context, the general principles are highly relevant for its potential diversification. Metal carbenes, often generated from diazo compounds in the presence of catalysts like dirhodium tetraacetate, can undergo insertion into C-H bonds. wikipedia.org The regioselectivity of this insertion is a key challenge and is influenced by both electronic and steric factors. wikipedia.org

The development of chiral catalysts has enabled enantioselective C-H insertion reactions, providing access to optically active products. wikipedia.org These methods are particularly effective for intramolecular reactions within geometrically constrained systems. wikipedia.org The application of such strategies to derivatives of this compound could lead to the synthesis of complex and stereochemically rich molecular architectures.

Biotransformation Pathways and Enzymatic Reactivity in this compound Systems

The enzymatic reactivity of systems related to this compound has been explored, revealing pathways for the production of valuable chiral synthons. Toluene dioxygenase (TDO) has been shown to catalyze the cis-dihydroxylation of substituted phenols and anilines, leading to the formation of cyclohex-2-en-1-one cis-diol metabolites. qub.ac.uk For instance, the biotransformation of ortho-cresol can yield (4S,5R,6S)-4,5-dihydroxy-6-methylcyclohex-2-en-1-one. qub.ac.uk

Enzymatic cascades involving alcohol dehydrogenases (ADHs), enoate reductases (ERs), and Baeyer-Villiger monooxygenases (BVMOS) have been utilized for the sequential transformation of cyclohexenone derivatives. nih.gov For example, an alcohol dehydrogenase can oxidize a cyclohexenol (B1201834) to the corresponding cyclohexenone, which can then be a substrate for an enoate reductase or a Baeyer-Villiger monooxygenase to produce saturated ketones or lactones, respectively. nih.gov These enzymatic systems can exhibit high selectivity, including kinetic resolution of racemic substrates. nih.gov

The outcomes of these biotransformations are highly dependent on the specific enzymes and substrates used. For example, the biotransformation of 3-methylcyclohex-2-en-1-ol with a sequential enzyme cascade can lead to the corresponding lactone with high enantioselectivity. nih.gov

A summary of enzymatic transformations on related cyclohexenone systems is presented below:

| Substrate | Enzyme(s) | Product | Reference |

| ortho-cresol | Toluene Dioxygenase (TDO) | (4S,5R,6S)-4,5-dihydroxy-6-methylcyclohex-2-en-1-one | qub.ac.uk |

| 3-methylcyclohex-2-en-1-ol | LK-ADH, NemR, CHMOAcineto | Corresponding lactone | nih.gov |

| 2-methylcyclohex-2-en-1-ol | LK-ADH, NemR, CHMOAcineto | Corresponding lactone | nih.gov |

Stereochemical Control and Enantioselective Transformations in 6 Methylcyclohex 2 En 1 One Chemistry

Principles of Diastereoselectivity Control in Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. When 6-methylcyclohex-2-en-1-one acts as a dienophile in a [4+2] cycloaddition, such as the Diels-Alder reaction, the existing stereocenter at the C6 position can exert significant control over the stereochemical outcome of the reaction. This control arises from the steric hindrance imposed by the methyl group, which directs the approach of the diene to the less hindered face of the double bond.

The facial selectivity of the cycloaddition is dictated by the energetic preference for one transition state over the other. The diene will preferentially approach the double bond from the side opposite to the bulky methyl group to minimize steric repulsion. This results in the formation of one diastereomer in excess over the other. The level of diastereoselectivity is influenced by several factors, including the nature of the diene, the reaction conditions (temperature and solvent), and the presence of Lewis acid catalysts, which can enhance the facial bias by coordinating to the carbonyl oxygen.

In a similar vein, in 1,3-dipolar cycloaddition reactions, the chiral center at C6 will influence the trajectory of the incoming 1,3-dipole, leading to a diastereoselective formation of the resulting heterocyclic adducts. The predictability of this stereochemical outcome is a key advantage in the synthesis of complex target molecules.

| Factor | Principle | Expected Outcome |

|---|---|---|

| Steric Hindrance | The C6-methyl group blocks one face of the dienophile. | The diene approaches from the anti-face relative to the methyl group, leading to the preferential formation of one diastereomer. |

| Lewis Acid Catalysis | Coordination of a Lewis acid to the carbonyl oxygen can lock the conformation of the ring and increase the effective size of the substituent at C6. | Enhancement of facial selectivity and increased diastereomeric excess (d.e.). |

| Reaction Temperature | Lower temperatures generally lead to higher selectivity. | Increased d.e. at lower temperatures due to greater energetic differentiation between diastereomeric transition states. |

| Solvent Effects | The polarity and coordinating ability of the solvent can influence the stability of the transition states. | Diastereoselectivity can be modulated by the choice of solvent. |

Methodologies for Enantiomeric Excess Determination and Optical Purity Control

The control of optical purity is crucial in the synthesis of enantiomerically enriched compounds. For this compound and its derivatives, several analytical techniques are employed to determine the enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method. By employing a chiral stationary phase (CSP), the enantiomers of a chiral derivative of this compound can be separated and quantified. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for the determination of their relative amounts.

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents or chiral solvating agents is another powerful technique. The reaction of a chiral derivative with a chiral derivatizing agent forms diastereomers, which will exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the calculation of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original compound.

Circular Dichroism (CD) Spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, and the intensity of the signal is proportional to the concentration of the enantiomer. This method can be used for the rapid determination of enantiomeric excess.

| Methodology | Principle of Operation | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy and precision; applicable to a wide range of compounds. | Requires specialized columns; can be time-consuming. |

| Chiral NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. | Provides structural information; does not require physical separation of enantiomers. | Requires a chiral auxiliary; potential for signal overlap. |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by enantiomers. | Rapid analysis; sensitive to stereochemical changes. | Requires a chromophore near the stereocenter; calibration curve is often necessary. |

Development of Resolution Techniques for Chiral Derivatives

The separation of a racemic mixture of a chiral derivative of this compound into its individual enantiomers is a critical step in many synthetic applications. Several resolution techniques have been developed for this purpose.

Classical Resolution via Diastereomeric Salt Formation: This method involves the conversion of the chiral ketone into a derivative, such as an alcohol (6-methylcyclohex-2-en-1-ol), which can then be reacted with a chiral resolving agent (e.g., a chiral acid like tartaric acid or mandelic acid) to form a pair of diastereomeric salts. libretexts.org These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Subsequent removal of the resolving agent regenerates the enantiomerically pure derivative.

Kinetic Resolution: This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For instance, an enzymatic resolution using lipases can be employed for the enantioselective acylation of a racemic mixture of 6-methylcyclohex-2-en-1-ol. One enantiomer will react faster, leading to the formation of an acylated product and leaving the unreacted, enantiomerically enriched alcohol. Baker's yeast has also been utilized for the kinetic resolution of α-stereogenic carbonyl compounds through selective reduction of one enantiomer.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and are widely used for the resolution of chiral compounds. For derivatives of this compound, such as the corresponding alcohol, lipases are commonly used for enantioselective transesterification reactions. This method can provide high enantiomeric excesses under mild reaction conditions.

| Resolution Technique | Underlying Principle | Typical Application | Key Considerations |

|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts. libretexts.org | Resolution of the corresponding alcohol (6-methylcyclohex-2-en-1-ol) using a chiral acid. libretexts.org | Choice of resolving agent and solvent system is crucial for efficient separation. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. | Enzymatic acylation of 6-methylcyclohex-2-en-1-ol. | The maximum theoretical yield for one enantiomer is 50%. |

| Enzymatic Resolution | High stereoselectivity of enzymes in catalyzing reactions. | Lipase-catalyzed transesterification of 6-methylcyclohex-2-en-1-ol. | Mild reaction conditions; high enantioselectivity is often achieved. |

Computational Chemistry and Theoretical Modeling of 6 Methylcyclohex 2 En 1 One Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energy Profiles

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving 6-Methylcyclohex-2-en-1-one. By calculating the electronic density of a system, DFT methods can accurately predict the geometries of reactants, products, and, crucially, the transition states that connect them. This allows for the construction of detailed reaction energy profiles, which map the energetic landscape of a chemical transformation.

For reactions such as Michael additions, cycloadditions, and enolate alkylations, which are characteristic of α,β-unsaturated ketones like this compound, DFT calculations can identify the lowest energy pathways. For instance, in a conjugate addition reaction, DFT can be employed to compare the activation energies of different nucleophilic attack trajectories, thus predicting the most likely reaction course. The influence of the methyl group at the 6-position on the stereochemical outcome can also be rationalized by comparing the energies of diastereomeric transition states.

A typical DFT study involves the optimization of the geometries of all stationary points on the potential energy surface. Frequency calculations are then performed to characterize these structures as minima (reactants, intermediates, products) or first-order saddle points (transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Table 1: Illustrative Energy Profile Data from a Hypothetical DFT Study of a Michael Addition to this compound

| Species | Electronic Energy (Hartree) | ZPVE Correction (kcal/mol) | Relative Energy (kcal/mol) |

| Reactants | -425.12345 | 55.2 | 0.0 |

| Transition State | -425.09876 | 54.8 | 15.5 |

| Product | -425.14567 | 56.1 | -13.9 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations.

Quantum Chemical Analysis of Transition States and Reactive Intermediates

The transition state is a fleeting, high-energy configuration that represents the energetic barrier to a reaction. ucsb.edu Quantum chemical methods, particularly DFT, are invaluable for characterizing the geometry and electronic structure of these critical species. ucsb.edu For reactions involving this compound, the analysis of transition state structures can reveal the origins of selectivity. For example, in a Diels-Alder reaction where this compound acts as the dienophile, the stereochemistry of the product is determined by the orientation of the reactants in the transition state.

Analysis of the imaginary frequency corresponding to the transition state vector can confirm that the calculated structure indeed connects the desired reactants and products. Furthermore, the examination of bond lengths and angles in the transition state can provide insights into the degree of bond formation and breaking, indicating whether the transition state is "early" or "late."

Reactive intermediates, such as enolates or radicals, that may be formed during reactions of this compound can also be studied using quantum chemical methods. The stability and electronic properties of these intermediates can be assessed, which is crucial for understanding multi-step reaction mechanisms.

Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers powerful predictive tools for understanding the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound. carta-evidence.org These predictions are often grounded in the principles of Frontier Molecular Orbital (FMO) theory and transition state theory. carta-evidence.org

Regioselectivity: In reactions where multiple products can be formed from the attack of a reagent at different sites, DFT calculations of the activation energies for each possible pathway can predict the major product. For example, in the alkylation of the enolate of this compound, attack can occur at the α-carbon or the γ-carbon. By comparing the transition state energies for these two possibilities, the regioselectivity can be predicted.

Stereoselectivity: The stereochemical outcome of reactions, such as the formation of a new stereocenter, can be predicted by comparing the energies of the diastereomeric transition states leading to the different stereoisomers. carta-evidence.org The steric and electronic effects of the methyl group in this compound play a crucial role in differentiating these transition state energies, thereby controlling the stereoselectivity.

Table 2: Hypothetical Calculated Energy Barriers for Competing Reaction Pathways

| Reaction Pathway | Regioisomer | Stereoisomer | Activation Energy (kcal/mol) | Predicted Outcome |

| Nucleophilic Addition | C-3 Attack | - | 18.2 | Minor |

| Nucleophilic Addition | C-5 Attack | - | 15.5 | Major |

| Diels-Alder | - | Endo | 22.1 | Major |

| Diels-Alder | - | Exo | 24.5 | Minor |

Note: The data in this table is hypothetical and for illustrative purposes.

Applications of Molecular Orbital Theory to Reaction Pathways

Molecular Orbital (MO) theory provides a fundamental framework for understanding the electronic interactions that govern chemical reactions. pitt.edu The application of MO theory, particularly FMO theory, is instrumental in explaining the outcomes of pericyclic reactions such as cycloadditions involving this compound.

In a [4+2] cycloaddition (Diels-Alder reaction), the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) is the dominant stabilizing interaction that drives the reaction. The symmetry of these orbitals must be compatible for the reaction to proceed via a concerted, thermally allowed pathway. The energies and coefficients of the FMOs can also be used to predict the regioselectivity of the cycloaddition.

For photochemical reactions, such as [2+2] cycloadditions, MO theory explains how the absorption of light promotes an electron to a higher energy orbital, altering the electronic configuration and allowing for reactions that are thermally forbidden. The analysis of the molecular orbitals of the excited state of this compound can thus provide insights into its photochemical reactivity.

By examining the shapes and energies of the molecular orbitals, chemists can gain a qualitative understanding of reaction pathways, which can then be quantified and refined using more sophisticated computational methods like DFT.

Advanced Applications of 6 Methylcyclohex 2 En 1 One in Synthetic Organic Chemistry

Utility as a Chiral Building Block for Asymmetric Synthesis

The presence of a stereocenter at the C6 position makes 6-methylcyclohex-2-en-1-one a highly attractive chiral building block for asymmetric synthesis. Access to enantiomerically pure forms of this compound opens avenues for the stereocontrolled synthesis of a wide array of complex molecules. Various strategies have been developed to obtain optically active this compound and its derivatives, which then serve as versatile starting materials in stereoselective transformations.

One of the key approaches to harnessing the chirality of this compound involves its conversion to chiral allylic alcohols, such as 6-methylcyclohex-2-en-1-ol. These alcohols are valuable intermediates that can be prepared with high enantiomeric excess through methods like the enantioselective deprotonation of cyclohexene (B86901) oxide using chiral lithium amides, followed by rearrangement.

Furthermore, asymmetric catalytic methods have been employed to directly synthesize chiral cyclohexenone derivatives. For instance, the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases can produce chiral 4,4-disubstituted 2-cyclohexenones with excellent enantioselectivity. While not directly producing this compound, these methods highlight the importance and feasibility of obtaining chiral cyclohexenone cores for asymmetric synthesis. The resulting chiral enones are powerful synthons, capable of undergoing stereoselective 1,2- and 1,4-additions, as well as participating in various pericyclic reactions to generate multiple new stereocenters with high fidelity.

The application of chiral this compound and its derivatives is exemplified in the synthesis of various natural products and biologically active molecules where the stereochemistry of the final product is crucial for its function.

Table 1: Selected Asymmetric Reactions Involving Cyclohexenone Scaffolds

| Reaction Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |

| Enantioselective Isomerization | Chiral Diamine Catalyst | Chiral Cyclohex-2-enones | High |

| Asymmetric Desymmetrization | Ene-reductases (OPR3, YqjM) | Chiral 4,4-disubstituted 2-cyclohexenones | Up to >99% |

| Asymmetric Hydrosilylation | Chiral Zinc Catalysts | Chiral Cyclohexenols | Good to Excellent |

Strategies Employing this compound in Natural Product Synthesis (e.g., cis-decalins, ishwarane)

The structural motif of this compound is embedded within numerous natural products, making it a logical and efficient starting point for their total synthesis. Its ability to participate in annulation and cycloaddition reactions allows for the rapid construction of polycyclic frameworks, particularly the decalin ring system.

Synthesis of cis-Decalins:

The cis-decalin skeleton is a common feature in many terpenoid and steroid natural products. The Robinson annulation, a classic ring-forming reaction, is a powerful strategy for constructing decalin systems. researchgate.net This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. While the traditional Robinson annulation often employs methyl vinyl ketone, derivatives of this compound can serve as the ketone component, leading to the formation of functionalized cis-decalin structures. The stereochemical outcome of the annulation can be influenced by the reaction conditions and the nature of the substituents on the cyclohexenone ring.

Another significant strategy for the synthesis of cis-decalins is the Diels-Alder reaction. nih.gov Cyclohexenones, including derivatives of this compound, can act as dienophiles in [4+2] cycloadditions with various dienes. The stereoselectivity of the Diels-Alder reaction is often predictable based on the endo rule and steric considerations, allowing for the controlled formation of multiple stereocenters in a single step. High-pressure and Lewis acid catalysis can be employed to enhance the reactivity and selectivity of these cycloadditions.

Synthesis of Ishwarane:

Ishwarane is a tetracyclic sesquiterpenoid with a unique carbon framework. The total synthesis of ishwarane and its derivatives has been a subject of interest for synthetic chemists. While direct total syntheses starting from this compound are not explicitly detailed in readily available literature, the core cyclohexene ring of ishwarane shares structural similarities with this compound. Synthetic strategies towards ishwarane often involve the construction of a substituted cyclohexene intermediate which then undergoes further cyclization to form the characteristic tetracyclic system. It is plausible that synthetic routes to ishwarane could be designed that utilize this compound or a closely related derivative as a key starting material for the initial construction of the six-membered ring.

Precursors for the Formation of Complex Heterocyclic Systems

Beyond its utility in carbocyclic chemistry, this compound serves as a versatile precursor for the synthesis of complex heterocyclic systems. The enone functionality provides multiple reactive sites that can be exploited in various cyclization and multicomponent reactions to introduce heteroatoms and build fused heterocyclic rings.

The α,β-unsaturated ketone moiety of this compound is susceptible to conjugate addition by a variety of heteroatomic nucleophiles, such as amines, thiols, and phosphines. These addition reactions can be the initial step in a sequence leading to the formation of nitrogen-, sulfur-, and phosphorus-containing heterocycles. For instance, the reaction with primary amines or hydrazines can lead to the formation of fused pyrimidine or pyridazine ring systems through subsequent condensation and cyclization steps.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including heterocycles. rsc.org this compound can be a valuable component in MCRs, where its reactive enone system can participate in a cascade of reactions with other starting materials to generate highly substituted heterocyclic scaffolds in a single pot. For example, in a Biginelli-type reaction or a Hantzsch-type synthesis, the cyclohexenone can act as the carbonyl component, leading to the formation of dihydropyrimidinones or dihydropyridines fused to the cyclohexane ring.

The development of novel annulation strategies involving this compound continues to expand its role as a precursor for diverse heterocyclic architectures, which are of significant interest in medicinal chemistry and materials science due to their wide range of biological and physical properties.

Table 2: Potential Heterocyclic Systems Derived from this compound

| Reagent(s) | Resulting Heterocyclic Core |

| Primary Amines/Hydrazines | Fused Pyrimidines/Pyridazines |

| Amidines/Urea/Thiourea (B124793) | Fused Dihydropyrimidinones/thiones |

| β-Ketoesters and Ammonia | Fused Dihydropyridines |

| Hydrazine Derivatives | Fused Pyrazoles/Pyrazolines |

Advanced Analytical Methodologies for Studying 6 Methylcyclohex 2 En 1 One in Research

Spectroscopic Characterization Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 6-Methylcyclohex-2-en-1-one and for investigating the intermediates and byproducts formed during its synthesis or subsequent reactions. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of a compound. For this compound (C₇H₁₀O), both ¹H and ¹³C NMR are used to identify the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on analogous structures like cyclohexene (B86901), the olefinic protons on the C=C double bond are expected to appear at a higher chemical shift (downfield) due to the deshielding effect of the pi electrons. docbrown.info The protons on the carbon adjacent to the carbonyl group would also be shifted downfield. The methyl group protons would appear as a doublet in the upfield region.

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. In this compound, seven distinct signals would be expected. The carbonyl carbon (C=O) is the most deshielded and appears significantly downfield. chegg.com The two olefinic carbons (C=C) would resonate in the typical alkene region, followed by the aliphatic carbons of the ring and the methyl group carbon at the most upfield position. chegg.comchemicalbook.com For the related compound 3-methyl-2-cyclohexen-1-one, the carbonyl carbon appears around 199 ppm, the olefinic carbons around 162 ppm and 126 ppm, and the methyl carbon around 22 ppm. chegg.com Similar ranges can be anticipated for the 6-methyl isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands that confirm its key structural features.

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl group. Because the ketone is conjugated with a double bond, this peak typically appears at a lower frequency (around 1665-1685 cm⁻¹) compared to a simple saturated ketone (1715 cm⁻¹). nist.gov

C=C Stretch: An absorption band corresponding to the carbon-carbon double bond stretch is expected in the region of 1600-1650 cm⁻¹. nist.gov

C-H Stretches: The spectrum will also show C-H stretching vibrations. The sp²-hybridized carbons of the C=C bond will show peaks just above 3000 cm⁻¹, while the sp³-hybridized carbons of the ring and methyl group will show peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers structural clues based on the fragmentation pattern of the molecule upon ionization.

Molecular Ion Peak (M⁺): For this compound (molecular formula C₇H₁₀O), the molecular ion peak would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 110.15 g/mol . chemsynthesis.com

Fragmentation Pattern: The molecule can undergo fragmentation upon electron ionization. Common fragmentation pathways for cyclic ketones and alkenes can be expected. libretexts.orgyoutube.com A prominent fragment could result from the loss of the methyl group (CH₃•), leading to a peak at M-15 (m/z 95). Another possible fragmentation is the loss of a CO molecule, resulting in a peak at M-28 (m/z 82). The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound. libretexts.org

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

|---|---|---|

| ¹H NMR | Olefinic Protons (C=CH) | ~ 5.8-7.0 ppm |

| Aliphatic Protons (CH, CH₂) | ~ 1.5-3.0 ppm | |

| Methyl Protons (CH₃) | ~ 1.0-1.2 ppm (doublet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~ 195-205 ppm |

| Olefinic Carbons (C=C) | ~ 125-160 ppm | |

| Aliphatic Carbons (CH, CH₂) | ~ 20-45 ppm | |

| Methyl Carbon (CH₃) | ~ 15-25 ppm | |

| IR | C=O Stretch (conjugated) | ~ 1665-1685 cm⁻¹ (strong) |

| C=C Stretch | ~ 1600-1650 cm⁻¹ (medium) | |

| sp² C-H Stretch | > 3000 cm⁻¹ | |

| sp³ C-H Stretch | < 3000 cm⁻¹ | |

| MS | Molecular Ion (M⁺) | m/z ≈ 110 |

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

Chromatographic methods are essential for separating the components of a mixture, making them ideal for monitoring the progress of a reaction and assessing the purity of the isolated product.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient qualitative technique used to monitor reaction progress. A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a solvent system (mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).

Monitoring: By comparing the spot of the reaction mixture to spots of the starting material and product, one can determine if the starting material has been consumed and if the product has formed. rsc.org

Visualization: Since many organic compounds are colorless, visualization is often achieved using a UV lamp (if the compounds are UV-active, like α,β-unsaturated ketones) or by staining the plate with a reagent like potassium permanganate, which reacts with the double bond. rsc.org

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. This compound is sufficiently volatile for GC analysis. The sample is injected into a heated port, vaporized, and carried by an inert gas (mobile phase) through a column (stationary phase).

Purity Assessment: The purity of a sample can be determined by the number of peaks in the chromatogram; a pure sample should ideally show a single peak. The area under the peak is proportional to the amount of the compound present.

GC-MS: When coupled with a mass spectrometer (GC-MS), this technique becomes a definitive tool for separating and identifying components in a mixture. researchgate.net As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum, allowing for positive identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, identification, and quantification of compounds. For a compound like this compound, a reversed-phase HPLC method is typically employed.

Methodology: In reversed-phase HPLC, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comsielc.com The components of the mixture are separated based on their relative polarity.

Purity Analysis: Similar to GC, HPLC can be used to assess the purity of a sample. A UV detector is commonly used for α,β-unsaturated ketones due to their strong UV absorbance.

Table 2: Typical Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |

|---|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate | UV (254 nm), KMnO₄ stain | Reaction Monitoring |

| GC | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium, Nitrogen | Flame Ionization (FID), MS | Purity, Identification |

| HPLC | C18 Silica | Acetonitrile/Water | UV-Vis (e.g., 220-250 nm) | Purity, Quantification |

Chiral Analytical Methods for Enantiomeric Purity Determination

Since the methyl group at position 6 creates a stereocenter, this compound exists as a pair of enantiomers ((R) and (S)). Determining the enantiomeric purity (or enantiomeric excess, ee) of a sample is crucial, especially in asymmetric synthesis. This requires specialized chiral analytical methods. csfarmacie.cz

The separation of enantiomers is achieved by using a chiral environment that interacts differently with each enantiomer. researchgate.net This is most commonly accomplished using chromatography with a chiral stationary phase (CSP). phenomenex.commdpi.com

Chiral GC: For volatile compounds, chiral GC is an effective method. The stationary phase consists of a chiral selector, often a cyclodextrin (B1172386) derivative, coated onto the inside of the capillary column. gcms.cz The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. gcms.cz

Chiral HPLC: Chiral HPLC is the most widely used method for enantiomeric separation. phenomenex.com CSPs are based on a variety of chiral selectors, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose) being particularly versatile and effective for a wide range of compounds, including ketones. sigmaaldrich.com The enantiomers are separated based on the transient formation of diastereomeric complexes with the CSP, which have different energies and thus different affinities for the stationary phase. The choice of mobile phase, typically mixtures of alkanes (like hexane) and alcohols (like isopropanol), is critical for achieving optimal resolution. phenomenex.com

Developing a successful chiral separation often involves an empirical process of screening different chiral columns and mobile phase conditions to identify the system that provides the best resolution for the specific pair of enantiomers. phenomenex.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.